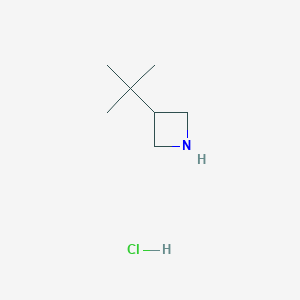

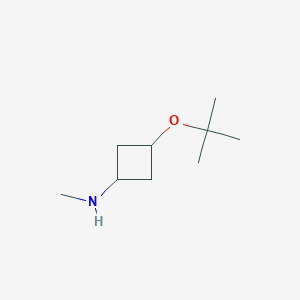

3-Tert-butylazetidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Tert-butylazetidine hydrochloride is a chemical compound with the CAS Number: 1909306-58-6 . It has a molecular weight of 149.66 and is typically stored at a temperature of 4 degrees Celsius . It is a powder in its physical form .

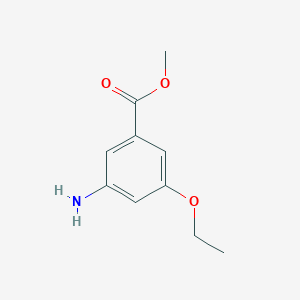

Molecular Structure Analysis

The IUPAC name for 3-Tert-butylazetidine hydrochloride is 3-(tert-butyl)azetidine hydrochloride . The InChI code for this compound is 1S/C7H15N.ClH/c1-7(2,3)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H .Physical And Chemical Properties Analysis

3-Tert-butylazetidine hydrochloride is a powder in its physical form . It has a molecular weight of 149.66 . The compound is typically stored at a temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Organic Synthesis and Catalysis

3-Tert-butylazetidine hydrochloride may find applications in organic synthesis, especially in the development of novel synthetic methodologies. For instance, N-tert-Butanesulfinyl imines have been highlighted as versatile intermediates for the asymmetric synthesis of amines, showcasing the utility of tert-butyl groups in facilitating stereoselective reactions (Ellman, Owens, & Tang, 2002). Additionally, the use of tert-butylamine in the photochemical ring opening of thymidine and thymine demonstrates the role of tert-butyl groups in mediating photochemical reactions (Saito, Sugiyama, Furukawa, & Matsuura, 1981).

Pharmaceutical Applications

In the pharmaceutical domain, compounds with tert-butyl groups, akin to 3-Tert-butylazetidine hydrochloride, have been employed in the synthesis of medicinal intermediates and in drug design. For example, the synthesis of azetidine medicinal intermediates, using tert-butyl as a functional group, underlines the importance of such moieties in the development of pharmaceutical compounds (Yang, 2010).

Materials Science and Imaging

In materials science, the incorporation of tert-butyl groups in molecules can influence the properties of materials, such as polymorph stability in pharmaceuticals. Terahertz pulse spectroscopy has been utilized to study the crystalline structure of drugs, including the polymorphs of ranitidine hydrochloride, highlighting the significance of molecular modifications in determining material characteristics (Taday, Bradley, Arnone, & Pepper, 2003).

Environmental and Toxicological Studies

Research on butylated hydroxyanisole isomers, including 2-tert-butyl-4-hydroxyanisole and 3-tert-butyl-4-hydroxyanisole, has revealed their endocrine-disrupting effects and impact on adipogenesis, indicating potential environmental and toxicological implications of tert-butyl-containing compounds (Sun et al., 2019).

Safety and Hazards

The safety information for 3-Tert-butylazetidine hydrochloride indicates that it has the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Orientations Futures

Azetidines, which are four-membered heterocycles, have been studied extensively for their reactivity and synthesis . The reactivity of azetidines is driven by a considerable ring strain . This makes them excellent candidates for ring-opening and expansion reactions . Future research could potentially focus on these aspects.

Propriétés

IUPAC Name |

3-tert-butylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2,3)6-4-8-5-6;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLAWHCMNNOIRNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1909306-58-6 |

Source

|

| Record name | 3-tert-butylazetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Chloro-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]morpholine](/img/structure/B2872050.png)

![2-[(4-chlorophenyl)sulfonyl]acetaldehyde O-methyloxime](/img/structure/B2872052.png)

![Methyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2872054.png)

![(2Z)-N-(furan-2-ylmethyl)-8-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2872062.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]-1H-pyrimidin-6-one](/img/structure/B2872063.png)

![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2872065.png)

![2-Chloro-N-[2-pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]acetamide;hydrochloride](/img/structure/B2872066.png)

![1-(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2872068.png)